molecular formula C8H11BrN2O B13282143 5-Bromo-6-(propan-2-yloxy)pyridin-3-amine

5-Bromo-6-(propan-2-yloxy)pyridin-3-amine

Cat. No.: B13282143
M. Wt: 231.09 g/mol
InChI Key: UEPJSSGGHYLRGU-UHFFFAOYSA-N
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Description

5-Bromo-6-(propan-2-yloxy)pyridin-3-amine is a chemical compound with the molecular formula C₈H₁₁BrN₂O and a molecular weight of 231.09 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 5-Bromo-6-(propan-2-yloxy)pyridin-3-amine typically involves the reaction of 5-bromo-2-methylpyridin-3-amine with isopropyl alcohol under specific conditions . The reaction is often catalyzed by a palladium catalyst in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the isopropoxy group.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

5-Bromo-6-(propan-2-yloxy)pyridin-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions vary based on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(propan-2-yloxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes or interacting with biological receptors in medicinal applications . The exact molecular targets and pathways depend on the specific application and the nature of the interactions involved.

Comparison with Similar Compounds

5-Bromo-6-(propan-2-yloxy)pyridin-3-amine can be compared with other pyridine derivatives such as 5-bromo-2-methylpyridin-3-amine and 5-bromo-2-isopropoxypyridin-3-amine These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

5-bromo-6-propan-2-yloxypyridin-3-amine

InChI

InChI=1S/C8H11BrN2O/c1-5(2)12-8-7(9)3-6(10)4-11-8/h3-5H,10H2,1-2H3

InChI Key

UEPJSSGGHYLRGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)N)Br

Origin of Product

United States

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